Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Historical Context of Benzimidazole-Fused Heterocyclic Compounds
Benzimidazole, first synthesized in the 1870s via the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, marked the inception of a versatile pharmacophore. Its bicyclic structure—a benzene ring fused to an imidazole ring—provided a stable scaffold resistant to extreme chemical conditions, enabling diverse functionalization. By the mid-20th century, researchers began exploring fused heterocycles, such as pyrimido[1,2-a]benzimidazoles, to enhance biological activity and structural diversity. These efforts accelerated in the 2010s with the development of multicomponent reactions and catalytic methods, allowing efficient synthesis of polycyclic systems.
The integration of pyrimidine rings into benzimidazole frameworks, as seen in pyrimido[1,2-a]benzimidazoles, emerged as a strategy to mimic nucleic acid bases while improving binding affinity to enzymatic targets. For instance, early studies demonstrated that 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one exhibited unique photophysical properties and antiviral activity, validated through X-ray crystallography and quantum-chemical calculations. This structural innovation laid the groundwork for derivatives like this compound, synthesized via contemporary green chemistry approaches.
Significance of Pyrimido[1,2-a]Benzimidazole Scaffolds in Medicinal Chemistry
Pyrimido[1,2-a]benzimidazoles occupy a critical niche in drug discovery due to their dual pharmacophoric elements: the benzimidazole moiety’s hydrogen-bonding capacity and the pyrimidine ring’s planar aromaticity. These features enable interactions with diverse biological targets, including DNA topoisomerases, kinase enzymes, and microbial cell membranes.
Table 1: Biological Activities of Pyrimido[1,2-a]Benzimidazole Derivatives
The ethyl 4-(3-hydroxyphenyl) variant exemplifies these principles. Its synthesis via a one-pot, oxidant-free reaction under white LED light irradiation highlights advancements in sustainable methodology. Nickel nanoparticles catalyze the intramolecular C–N coupling, yielding the product with high purity (m/z: 338 [M+1]⁺) and fluorescence activity. The 3-hydroxyphenyl substituent enhances solubility and antioxidant potential, critical for central nervous system drug candidates.
Table 2: Spectral Data for this compound
| Technique | Key Data Points | Interpretation |
|---|---|---|
| IR (KBr) | 3331 cm⁻¹ (O–H), 1666 cm⁻¹ (C=O) | Hydroxyl and ester functionalities |
| ¹H NMR (DMSO-d₆) | δ 10.79 (s, 1H), 3.65 (s, 3H) | Aromatic protons and methyl group |
| ESI-MS | m/z 338 [M+1]⁺ | Molecular ion confirmation |
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-19(25)17-12(2)21-20-22-15-9-4-5-10-16(15)23(20)18(17)13-7-6-8-14(24)11-13/h4-11,18,24H,3H2,1-2H3,(H,21,22) |
InChI Key |
NYNKGJMRWKVYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzimidazole core or the pyrimido group.
Substitution: Various substituents can be introduced at different positions on the benzimidazole or pyrimido rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with nucleotides and other biological macromolecules, potentially inhibiting key enzymes or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrimido[1,2-a]benzimidazole scaffold is highly modular, with substituents at positions 2, 4, and the ester group significantly altering properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-hydroxyphenyl group in the target compound contrasts with analogs bearing nitro (-NO₂) or trifluoromethyl (-CF₃) groups.
- Heterocyclic Substituents : The pyridinyl analog () introduces basic nitrogen, which may enhance solubility in acidic environments .
- Biological Activities : Nitro- and trifluoromethyl-substituted derivatives exhibit antineoplastic and kinase inhibitory activities, suggesting the target compound’s 3-hydroxyphenyl group could modulate similar pathways .
Physicochemical Properties
- Solubility: The 3-hydroxyphenyl group likely increases water solubility compared to nonpolar substituents (e.g., trimethoxyphenyl in ). However, it remains less soluble than the pyridinyl analog due to the latter’s basic nitrogen .
- pKa: The phenolic -OH group in the target compound (predicted pKa ~9–10) contrasts with the trimethoxyphenyl analog’s pKa of ~5.00 , indicating different ionization profiles under physiological conditions.
- Thermal Stability : Boiling points for analogs range from 544.5°C (trimethoxyphenyl) to lower values for less bulky derivatives, suggesting the target compound may exhibit intermediate stability .
Crystallographic and Supramolecular Features
- Crystal Packing : In nitro- and trifluoromethyl-substituted analogs (), intermolecular C–H···N/O H-bonds and π–π stacking stabilize the crystal lattice. The target compound’s hydroxyl group may form additional O–H···N bonds, altering packing efficiency .
- Planarity : The fused pyrimido[1,2-a]benzimidazole core is nearly planar (deviation <0.13 Å in ), a feature likely conserved in the target compound .
Biological Activity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves a Biginelli-like cyclocondensation reaction. This method combines aromatic aldehydes with acetoacetic acid to form the desired dihydropyrimidine structure. The reaction conditions are optimized to yield high purity and yield of the target compound.
Antioxidant Properties
Several studies have highlighted the antioxidant potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in cellular models exposed to harmful stimuli. The compound's structure suggests it may effectively scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives against a range of bacterial and fungal strains. The results showed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Gram-positive | Gram-negative | Fungal Species |
|---|---|---|---|---|
| This compound | 100 | Staphylococcus aureus | Escherichia coli | Candida albicans |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies involving animal models have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in rats subjected to ethanol-induced oxidative stress. The results indicated that pretreatment with this compound led to:
- Decreased oxidative stress markers.
- Modulation of neuroinflammatory responses.
- Improvement in cognitive functions as assessed by memory tests.
Mechanistic Insights
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound may act on multiple pathways:
- Inhibition of Enzymes : The compound shows potential as an inhibitor of various enzymes involved in inflammation and cancer progression.
- Receptor Binding : It has affinity towards several receptors that modulate inflammatory responses and cell proliferation.
Q & A
Advanced Research Question
- Meta-Analysis : Compare IC values (e.g., 0.5–5 µM for antineoplastic activity) against substituent electronegativity (Hammett σ constants) .
- Crystallographic SAR : Bioactive conformers (e.g., planar pyrimido-benzimidazole cores) are identified via overlay with co-crystalized ligands (PDB: 3ERT) .
- Statistical Tools : Multivariate ANOVA isolates significant variables (e.g., 3-hydroxyphenyl vs. 4-nitrophenyl groups alter potency by 3-fold) .
How are solvent effects and reaction kinetics optimized in large-scale syntheses?
Advanced Research Question
- Green Solvents : Ethanol/water mixtures reduce toxicity while maintaining yields (~75%) via hydrogen-bond stabilization of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 45 minutes (80°C, 300 W) with comparable purity (HPLC >98%) .
- Kinetic Profiling : Pseudo-first-order rate constants () derived from UV-Vis monitoring (λ = 320 nm) optimize catalyst loading (5 mol% acetic acid) .
What computational methods validate the electronic properties of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-311G(d,p) level computes HOMO-LUMO gaps (~3.8 eV), correlating with redox activity in cyclic voltammetry .
- NBO Analysis : Delocalization energies (≥30 kcal/mol) confirm resonance stabilization of the dihydropyrimido ring .
- TD-DFT : Predicts UV-Vis spectra (λ = 280–320 nm) with <5 nm deviation from experimental data .
How do steric and electronic effects of substituents modulate reactivity in functionalization reactions?
Advanced Research Question
- Steric Maps : 3-Hydroxyphenyl groups increase torsional strain (N2–C2–C11–C16 = 123.2°), reducing nucleophilic attack at C3 .
- Hammett Studies : Electron-withdrawing groups (σ = +0.78) accelerate ester hydrolysis (pH 7.4 buffer, = 2 hours) .
- Protection Strategies : TBS ethers shield hydroxyl groups during Pd-catalyzed cross-coupling (Suzuki-Miyaura, yield 82%) .
What are the best practices for resolving crystallographic disorder in the ethyl carboxylate moiety?
Advanced Research Question
- Occupancy Refinement : Partially occupied sites (e.g., O1/O2 at 60:40 ratio) are modeled using SHELXL’s PART instruction .
- Dynamic Disorder : TLS (Translation-Libration-Screw) motion parameters reduce by 2% for rotating ester groups .
- Validation : Check for residual density (>0.5 eÅ) in Fo-Fc maps to avoid over-interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
